molecular formula C11H8ClN5OS B2743042 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole CAS No. 491873-61-1

2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole

Cat. No. B2743042
CAS RN: 491873-61-1
M. Wt: 293.73
InChI Key: IKHFQGWMPIFEHU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This inhibition can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, the compound has been shown to have antifungal, antibacterial, and antitumor properties. It has also been shown to affect the immune system and to have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole in lab experiments is its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes. However, there are also limitations to using this compound, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole. Some possible areas of investigation include the development of new drugs based on the compound's structure and properties, the investigation of its effects on specific cellular signaling pathways, and the exploration of its potential applications in the treatment of various diseases.
In conclusion, this compound is a unique and valuable compound that has potential applications in a wide range of scientific research areas. Its structure and properties make it a valuable tool for investigating various biochemical and physiological processes, and there are many potential future directions for research involving this compound.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with thioacetamide to form 4-chlorobenzylthioacetamide, which is subsequently reacted with potassium hydroxide and carbon disulfide to form the target compound.

Scientific Research Applications

2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the investigation of the compound's mechanism of action and its effects on various biochemical and physiological processes.

properties

IUPAC Name

2-(4-chlorophenyl)-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5OS/c12-8-3-1-7(2-4-8)10-16-15-9(18-10)5-19-11-13-6-14-17-11/h1-4,6H,5H2,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHFQGWMPIFEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CSC3=NC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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